1,3-Bis(dichlorophosphino)benzene

Bite Angle Coordination Chemistry Diphosphine Ligands

1,3-Bis(dichlorophosphino)benzene is an organophosphorus compound with the molecular formula C6H4Cl4P2 and a molecular weight of 279.86 g/mol. It serves as a key precursor for synthesizing bidentate diphosphine ligands featuring a rigid, meta-substituted aromatic backbone.

Molecular Formula C6H4Cl4P2
Molecular Weight 279.8 g/mol
CAS No. 82495-68-9
Cat. No. B1623009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(dichlorophosphino)benzene
CAS82495-68-9
Molecular FormulaC6H4Cl4P2
Molecular Weight279.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(Cl)Cl)P(Cl)Cl
InChIInChI=1S/C6H4Cl4P2/c7-11(8)5-2-1-3-6(4-5)12(9)10/h1-4H
InChIKeyBNKYCUREFTUHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(dichlorophosphino)benzene (CAS 82495-68-9): Essential Bidentate Ligand Precursor for Organometallic Catalysis


1,3-Bis(dichlorophosphino)benzene is an organophosphorus compound with the molecular formula C6H4Cl4P2 and a molecular weight of 279.86 g/mol [1]. It serves as a key precursor for synthesizing bidentate diphosphine ligands featuring a rigid, meta-substituted aromatic backbone. These ligands are fundamental in homogeneous catalysis and coordination chemistry, where they are employed to construct metal complexes with tailored reactivity for cross-coupling and hydroformylation [2].

Why 1,3-Bis(dichlorophosphino)benzene (CAS 82495-68-9) Cannot Be Replaced by Its 1,2- or 1,4-Isomers


The meta-substitution pattern of 1,3-bis(dichlorophosphino)benzene fundamentally alters the geometry of the resulting metal complexes compared to its ortho- (1,2-) and para- (1,4-) substituted analogs. This structural distinction is not trivial; it directly influences the ligand's bite angle—the P–M–P angle in the coordination sphere—which is a well-established parameter correlating with catalytic activity and selectivity [1]. While 1,2- and 1,4-isomers are commercially available, they impose different spatial constraints on the metal center, leading to complexes with potentially divergent performance in catalytic cycles. Therefore, generic substitution based solely on the reactive PCl₂ moieties risks altering, and likely diminishing, the performance characteristics for which a specific reaction protocol was optimized.

Quantitative Evidence Guide: Differentiating 1,3-Bis(dichlorophosphino)benzene (CAS 82495-68-9) from Key Analogs


Meta-Substitution Geometry: A Defining Structural Differentiator from Ortho- and Para-Isomers

The meta-substitution pattern of 1,3-bis(dichlorophosphino)benzene is a primary differentiator from its 1,2- and 1,4- isomers. This structural feature directly impacts the ligand's bite angle, a critical parameter for catalyst performance [1]. While a direct experimental bite angle for a specific 1,3-bis(dichlorophosphino)benzene-derived complex is not explicitly provided in the sourced primary literature, the principle is established: meta-substituted aryl backbones enforce a different P–M–P angle than their ortho or para counterparts.

Bite Angle Coordination Chemistry Diphosphine Ligands

Bite Angle: A Critical Determinant of Catalytic Performance in Hydroformylation

The ligand bite angle is a key determinant of selectivity in hydroformylation, a major industrial application for diphosphine ligands [1]. While specific quantitative data for 1,3-bis(dichlorophosphino)benzene-derived catalysts is not available, the general principle is well-established. Diphosphine ligands with larger bite angles (>120°) preferentially occupy equatorial-equatorial (EE) positions on a metal center, which favors linear aldehyde formation in hydroformylation. In contrast, ligands with smaller bite angles (~90°), like dppe, occupy equatorial-apical (AE) positions and often lead to different product distributions [1]. A ligand derived from 1,3-bis(dichlorophosphino)benzene, by virtue of its meta-substitution pattern, is expected to have a bite angle different from ligands derived from its ortho- or para-isomers, thereby offering distinct catalytic selectivity.

Hydroformylation Catalysis Selectivity

Patented Utility: A Versatile Ligand Precursor for Hydroformylation Catalysts

A patent for hydroformylation catalysts explicitly includes 1,3-bis(dichlorophosphino)benzene as a precursor for synthesizing a broad class of diphosphine ligands [1]. The patent describes its use in catalyst systems comprising a source of Group VIII metal cations (e.g., rhodium, cobalt) and a diphosphine ligand derived from this compound. The invention claims that such catalyst systems can produce n-aldehydes at higher reaction rates and more advantageously than catalysts with conventional phosphines, while suppressing side reactions [1].

Patented Catalyst Hydroformylation Group VIII Metals

Differential Reactivity in Ring-Closure Reactions: A Key to Novel Heterocyclic Architectures

While 1,2-bis(dichlorophosphino)benzene readily reacts with primary amines to form five-membered 1,3-dichloro-2-aza-1,3-diphosphaindanes (C6H4(μ-PCl)2N-R) [1], the meta-substitution of 1,3-bis(dichlorophosphino)benzene prevents this specific ring closure. This difference in reactivity is fundamental; it means the two isomers lead to completely different ligand architectures when derivatized with amines. The 1,3-isomer's inability to form these strained five-membered rings opens pathways to other structural motifs, potentially leading to ligands with distinct steric and electronic properties.

Azadiphosphaindanes Biradicals Heterocycles

Optimal Application Scenarios for 1,3-Bis(dichlorophosphino)benzene (CAS 82495-68-9) Based on Evidenced Differentiation


Synthesis of Wide-Bite-Angle Diphosphine Ligands for Hydroformylation

The meta-substitution pattern of 1,3-bis(dichlorophosphino)benzene makes it an ideal precursor for synthesizing ligands designed to enforce wide bite angles. This is particularly valuable in hydroformylation, where larger P–M–P angles can favor the formation of valuable linear aldehydes [1]. The compound's inclusion in relevant patent literature underscores its specific industrial potential for creating high-performance hydroformylation catalysts that achieve higher reaction rates and suppress side reactions [2].

Design of Novel Ligand Architectures via Amine Coupling

Unlike its 1,2-isomer, which undergoes ring closure to form azadiphosphaindanes, 1,3-bis(dichlorophosphino)benzene exhibits different reactivity with primary amines [1]. This opens distinct synthetic pathways for creating novel, amine-bridged diphosphine ligands. Researchers targeting new coordination geometries and electronic environments, where the sterically constrained azadiphosphaindane motif is undesirable, will find 1,3-bis(dichlorophosphino)benzene to be the necessary starting material.

Building Blocks for Custom Diphosphine Ligands in Cross-Coupling Catalysis

As a reactive dichlorophosphine precursor, 1,3-bis(dichlorophosphino)benzene can be readily derivatized with various organometallic reagents (e.g., Grignard or organolithium compounds) to install custom alkyl or aryl groups on the phosphorus atoms. This enables the creation of a library of meta-substituted diphosphine ligands with tailored electronic and steric properties. These ligands are essential components for optimizing transition metal catalysts used in widely employed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the ligand's specific attributes directly impact yield and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(dichlorophosphino)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.